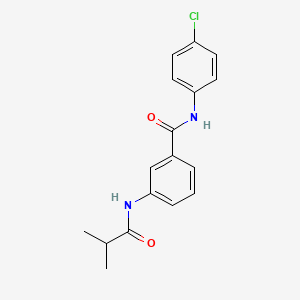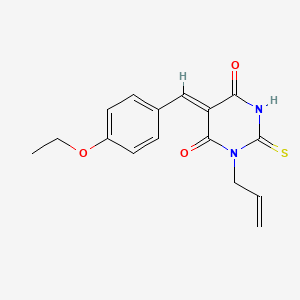
ethyl 4-amino-6-methyl-2-(trichloromethyl)-5-pyrimidinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-amino-6-methyl-2-(trichloromethyl)-5-pyrimidinecarboxylate is a chemical compound that belongs to the pyrimidine family. It has been extensively studied for its potential applications in scientific research.
作用機序
The mechanism of action of ethyl 4-amino-6-methyl-2-(trichloromethyl)-5-pyrimidinecarboxylate is not fully understood. However, it is believed that the compound works by inhibiting the activity of certain enzymes in the body. This inhibition leads to a decrease in the production of certain proteins that are necessary for the survival of microorganisms and cancer cells.
Biochemical and Physiological Effects
Ethyl 4-amino-6-methyl-2-(trichloromethyl)-5-pyrimidinecarboxylate has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of bacteria, viruses, and cancer cells. It has also been shown to have anti-inflammatory properties. In addition, the compound has been shown to have neuroprotective effects and may be useful in the treatment of neurological disorders.
実験室実験の利点と制限
One of the main advantages of ethyl 4-amino-6-methyl-2-(trichloromethyl)-5-pyrimidinecarboxylate is its versatility. The compound has been shown to have a wide range of biological activities, making it useful in a variety of scientific research applications. However, one of the limitations of the compound is its potential toxicity. The compound has been shown to be toxic to certain cells at high concentrations, which may limit its use in some experiments.
将来の方向性
There are several future directions for the study of ethyl 4-amino-6-methyl-2-(trichloromethyl)-5-pyrimidinecarboxylate. One area of research is the development of new drugs based on the compound. Another area of research is the study of the compound's potential use in the treatment of neurological disorders. Additionally, the compound may be useful in the development of new antimicrobial agents and in the study of the mechanisms of cancer cell growth and proliferation.
合成法
The synthesis of ethyl 4-amino-6-methyl-2-(trichloromethyl)-5-pyrimidinecarboxylate can be achieved through several methods. One of the most commonly used methods is the reaction of 4-amino-6-methyl-2-(trichloromethyl)pyrimidine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified using column chromatography.
科学的研究の応用
Ethyl 4-amino-6-methyl-2-(trichloromethyl)-5-pyrimidinecarboxylate has been used extensively in scientific research. It has been studied for its potential applications in the development of new drugs and for its biological activity. The compound has been shown to have antimicrobial, antiviral, and anticancer properties. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
ethyl 4-amino-6-methyl-2-(trichloromethyl)pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl3N3O2/c1-3-17-7(16)5-4(2)14-8(9(10,11)12)15-6(5)13/h3H2,1-2H3,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNGRSWUIYUWLEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(N=C1N)C(Cl)(Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
21.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24788993 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)-N'-[4-(trifluoromethyl)benzylidene]propanohydrazide](/img/structure/B5793464.png)
![3-(3-methylphenyl)-5-{[(4-methylphenyl)thio]methyl}-1,2,4-oxadiazole](/img/structure/B5793472.png)
![4-{[(1-ethyl-1H-benzimidazol-2-yl)methyl]amino}benzoic acid](/img/structure/B5793481.png)



![5-[(2,6-diethylphenyl)amino]-5-oxopentanoic acid](/img/structure/B5793503.png)
![4-fluoro-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide](/img/structure/B5793526.png)
![4-ethyl-3-[(4-methoxybenzyl)thio]-5-(2-thienyl)-4H-1,2,4-triazole](/img/structure/B5793536.png)
![methyl {4-[(3,4-dimethylbenzoyl)amino]phenyl}acetate](/img/structure/B5793539.png)


![N-(3-methylphenyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5793557.png)